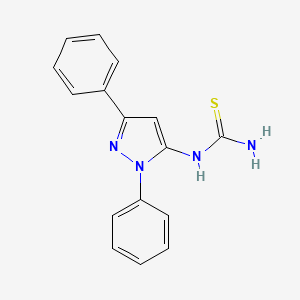

1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea

描述

Contextual Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a cornerstone in the field of heterocyclic chemistry. numberanalytics.comnumberanalytics.com The pyrazole nucleus is a privileged scaffold in medicinal chemistry, largely due to the wide array of pharmacological activities its derivatives have been shown to exhibit. nih.govresearchgate.net This structural motif is present in numerous established drugs, demonstrating its therapeutic potential across various disease categories. nih.govmdpi.com

The significance of pyrazoles stems from their diverse biological profiles, which include anti-inflammatory, antimicrobial, anticancer, analgesic, antiviral, and antidepressant properties. nih.govresearchgate.netorientjchem.orgglobalresearchonline.net For instance, the well-known anti-inflammatory drug Celecoxib features a pyrazole core. Other examples include the anti-obesity drug Rimonabant and the antipsychotic agent CDPPB, highlighting the versatility of the pyrazole structure in drug design. nih.gov

Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, finding use as pesticides and herbicides. numberanalytics.com Their unique chemical reactivity makes them valuable building blocks and intermediates in organic synthesis for creating a wide range of heterocyclic compounds and materials. numberanalytics.comnumberanalytics.com The ongoing exploration of pyrazole chemistry continues to yield novel compounds with significant potential in drug discovery, materials science, and agricultural applications. numberanalytics.comresearchgate.net

Table 1: Selected Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | Reference Compounds/Derivatives |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways, often via COX-2 inhibition. | Celecoxib, Deracoxib |

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including kinase inhibition. | Ruxolitinib, Crizotinib |

| Antimicrobial | Activity against bacterial and fungal pathogens. | Sulfaphenazole, various synthetic derivatives |

| Antiviral | Inhibition of viral replication. | Pyrazofurin |

| Analgesic | Pain relief properties. | Difenamizole, Phenazone |

| Antidepressant | Activity related to the central nervous system. | Fezolamide |

The Role of the Thiourea (B124793) Moiety in Advanced Organic and Medicinal Chemistry

The thiourea moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a highly versatile functional group in chemistry. researchgate.net Structurally similar to urea (B33335) with the oxygen atom replaced by sulfur, thiourea and its derivatives exhibit distinct and valuable chemical properties. researchgate.netwikipedia.org In medicinal chemistry, the thiourea functionality is considered a "privileged structure" due to its ability to form stable hydrogen bonds with biological targets like enzymes and receptors. nih.govbohrium.com This hydrogen bonding capability is critical for stabilizing ligand-receptor interactions and recognizing bioactive sites. nih.gov

Thiourea derivatives have demonstrated a broad spectrum of therapeutic and pharmacological properties, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory effects. nih.govmdpi.com For example, some thiourea derivatives have been historically used in the treatment of Mycobacterium tuberculosis infections. nih.gov More recently, they have been intensively investigated as potential anticancer drugs, with their mechanism of action often linked to the inhibition of protein kinases, topoisomerases, and other key cellular enzymes. researchgate.netnih.gov

In the realm of organic synthesis, thiourea is a valuable reagent and building block for the creation of various heterocyclic compounds, such as thiazoles and pyrimidines. wikipedia.org It also serves as a catalyst in certain organic reactions and is used in the production of resins and as a vulcanization accelerator. wikipedia.organnexechem.com The diverse applications of the thiourea moiety underscore its importance in the development of new pharmaceuticals, agrochemicals, and industrial materials. researchgate.netannexechem.comresearchgate.net

Table 2: Applications of the Thiourea Moiety

| Application Area | Specific Role or Activity | Examples |

|---|---|---|

| Medicinal Chemistry | Forms key hydrogen bonds with biological targets; serves as a pharmacophore. | Anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.com |

| Organic Synthesis | Acts as a precursor for synthesizing heterocyclic compounds. | Synthesis of sulfathiazoles, aminothiazoles, and pyrimidine (B1678525) derivatives. wikipedia.org |

| Agriculture | Used as fungicides, herbicides, and insect growth regulators. | Various proprietary agrochemical formulations. researchgate.netresearchgate.net |

| Industrial Chemistry | Employed in the production of various materials. | Production of flame-retardant resins and vulcanization accelerators. wikipedia.org |

Research Imperatives and Scope for 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea

The strategic combination of the pyrazole heterocycle and the thiourea moiety into a single molecular entity, this compound, is driven by the imperative to develop novel therapeutic agents with potentially enhanced or unique biological activities. This molecular hybridization approach aims to leverage the distinct pharmacophoric properties of each component to create a compound with superior performance, particularly in oncology and infectious diseases.

The primary research imperatives for investigating compounds like this compound include:

Addressing Drug Resistance: The emergence of multi-drug resistant (MDR) strains of bacteria and the development of resistance to current anticancer therapies necessitate the discovery of new chemical entities with novel mechanisms of action. Pyrazole-thiourea hybrids are being explored as potent antimicrobial agents against MDR Staphylococcus aureus and Mycobacterium tuberculosis. rsc.orgnih.gov

Targeting Key Biological Pathways: In cancer research, there is a continuous need for more selective and potent inhibitors of key signaling pathways. Pyrazole derivatives containing a thiourea skeleton have been designed and synthesized as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in cancer therapy. researchgate.netnih.gov

The scope of research on this compound and related compounds encompasses several key areas:

Synthesis and Characterization: The development of efficient synthetic routes to produce a library of related pyrazole-thiourea derivatives, allowing for systematic structural modifications. rsc.orgsemanticscholar.org

Biological Evaluation: In vitro and in vivo screening of these compounds for specific biological activities. This includes antiproliferative assays against various cancer cell lines (e.g., MCF-7 breast cancer) and antimicrobial testing against pathogenic bacteria. researchgate.netrsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how different substituents on the phenyl rings of the pyrazole and thiourea moieties affect biological potency and selectivity. This is crucial for optimizing lead compounds.

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects. For instance, studies might involve enzyme inhibition assays (e.g., DNA gyrase or EGFR kinase) and molecular modeling to understand binding interactions at the active site of a target protein. rsc.orgnih.gov

Research into this class of compounds is exemplified by studies on structurally similar molecules. For instance, 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide displayed potent EGFR inhibitory activity (IC₅₀ of 0.07 µM) and significant antiproliferative activity against the MCF-7 cancer cell line (IC₅₀ of 0.08 µM). nih.gov Similarly, certain 1,3-diaryl substituted pyrazole-based urea derivatives have shown potent activity against S. aureus by inhibiting DNA gyrase. rsc.orgnih.gov These findings underscore the significant potential of the this compound scaffold as a template for the development of new and effective therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

(2,5-diphenylpyrazol-3-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S/c17-16(21)18-15-11-14(12-7-3-1-4-8-12)19-20(15)13-9-5-2-6-10-13/h1-11H,(H3,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMALMMTJDEKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=S)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509285 | |

| Record name | N-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72615-14-6 | |

| Record name | N-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation of 1 1,3 Diphenyl 1h Pyrazol 5 Yl Thiourea and Its Derivatives

Comprehensive Spectroscopic Characterization

Spectroscopic analysis provides invaluable insight into the molecular framework, bonding, and functional groups present in 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea and its analogues.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for their proposed structures. nih.govrsc.org

In ¹H NMR spectra of related structures, signals corresponding to the aromatic protons of the two phenyl rings typically appear as multiplets in the range of δ 7.00–7.90 ppm. The proton on the pyrazole (B372694) ring gives a characteristic signal, while the protons associated with the thiourea's NH and NH₂ groups are often observed as exchangeable signals. ekb.eg For instance, in one study, NH protons in a complex thiourea (B124793) derivative appeared as D₂O-exchangeable singlets at δ 2.43, 2.80, and 3.29 ppm. ekb.eg

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The spectra of these compounds show distinct signals for the carbons of the phenyl rings, the pyrazole ring, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon of the thiourea moiety. In a study of a complex derivative, the C=S carbon was observed at δ 181.45 ppm, providing clear evidence of the thiourea group. ekb.eg Two-dimensional NMR techniques, such as COSY and ROESY, have also been employed to confirm the substitution and regiochemistry of designed pyrazole-based molecules. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1,3-Diphenyl-1H-pyrazole Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic (Phenyl & Pyrazole) | 7.00 - 8.00 (m) |

| Thiourea (-NH) | 2.40 - 4.35 (s, exchangeable) | |

| ¹³C NMR | Aromatic (Phenyl & Pyrazole) | 117.00 - 140.00 |

| Thiocarbonyl (C=S) | ~181.50 |

Note: Data compiled from studies on various derivatives and may vary based on specific substitution and solvent. ekb.eg

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the characteristic vibrational modes of functional groups within a molecule. The FTIR spectra of this compound derivatives display key absorption bands that confirm their structural integrity.

The most prominent bands are associated with the thiourea moiety. The N-H stretching vibrations typically appear as broad bands in the region of 3100–3400 cm⁻¹. iosrjournals.org For example, a synthesized derivative showed a distinct NH stretch at 3262 cm⁻¹. ekb.eg The stretching vibration of the thiocarbonyl (C=S) group is also a key diagnostic peak, often observed in the 1500–1600 cm⁻¹ range. ekb.eg Other significant absorptions include those for aromatic C-H and C=C stretching of the phenyl and pyrazole rings. nih.gov

Table 2: Key FTIR Absorption Bands for 1,3-Diphenyl-1H-pyrazole Thiourea Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Thiourea (-NH) | 3100 - 3455 |

| C=S Stretching | Thiocarbonyl | 1540 - 1600 |

| C=C & C=N Stretching | Aromatic & Pyrazole Rings | 1450 - 1590 |

Note: Data compiled from studies on various derivatives. nih.govekb.eg

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise mass and elemental composition of a compound. For this compound, the expected molecular formula is C₁₆H₁₄N₄S, corresponding to a monoisotopic mass of 294.0939 g/mol . sigmaaldrich.com

Researchers utilize techniques such as Electrospray Ionization (ESI) to generate ions for analysis. rsc.org HRMS analysis of synthesized derivatives confirms their elemental composition by matching the experimentally measured mass of the molecular ion peak (e.g., [M]⁺ or [M+H]⁺) to the theoretically calculated value with high accuracy, typically within a few parts per million (ppm). nih.govekb.eg This analysis provides unambiguous confirmation of the molecular formula and corroborates the structural data obtained from NMR and FTIR spectroscopy.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄N₄S | sigmaaldrich.com |

| Molecular Weight (Monoisotopic) | 294.0939 | Calculated |

X-ray Crystallography and Solid-State Conformational Analysis

While spectroscopic methods define molecular connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state, offering precise data on bond lengths, bond angles, and conformation.

Crystal System and Space Group Characterization

Although a specific crystal structure for this compound is not publicly available, analysis of closely related compounds containing the 1,3-diphenyl-1H-pyrazole core reveals common crystallographic features. For instance, the derivative 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole was found to crystallize in the monoclinic system. nih.govresearchgate.net This system is characterized by three unequal axes with one oblique angle. The determination of the crystal system and its specific space group is the first step in a complete structural solution, defining the symmetry and repeating unit of the crystal lattice.

Table 4: Representative Crystallographic Data for a 1,3-Diphenyl-1H-pyrazole Derivative

| Parameter | Data for 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole |

|---|---|

| Crystal System | Monoclinic |

| a (Å) | 10.7841 (5) |

| b (Å) | 11.0582 (6) |

| c (Å) | 21.4820 (9) |

| **β (°) ** | 113.359 (2) |

| **Volume (ų) ** | 2351.82 (19) |

| Z | 4 |

Source: Data from a closely related derivative. nih.gov

Molecular Geometry and Dihedral Angle Investigations

X-ray diffraction studies on 1,3-diphenyl-1H-pyrazole derivatives show that the central pyrazole ring is typically planar or nearly planar. nih.govresearchgate.net A key feature of their solid-state conformation is the orientation of the two phenyl rings relative to the pyrazole core. These rings are not coplanar with the central heterocycle, leading to a twisted molecular geometry.

Table 5: Selected Dihedral Angles in 1,3-Diphenyl-1H-pyrazole Derivatives

| Compound Derivative | Rings Involved | Dihedral Angle (°) |

|---|---|---|

| 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl) derivative | Pyrazole Ring – Phenyl Ring 1 | 40.08 (6) |

| Pyrazole Ring – Phenyl Ring 2 | 9.28 (6) | |

| (Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl) N-oxide derivative | Pyrazole Ring – N-bound Phenyl Ring | 20.93 (6) |

| Pyrazole Ring – C-bound Phenyl Ring | 41.27 (6) |

Note: Dihedral angles illustrate the non-planar conformation of the molecular scaffold. nih.govdoaj.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound and its derivatives in the solid state is significantly influenced by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, dictate the crystal packing and ultimately influence the material's physicochemical properties.

Hydrogen Bonding: The thiourea moiety (-NH-C(=S)-NH-) is a potent donor and acceptor of hydrogen bonds. The N-H groups can act as hydrogen bond donors, while the sulfur atom can act as an acceptor. In the crystal structures of related pyrazole-thiourea derivatives, intermolecular N-H···S hydrogen bonds are common, often leading to the formation of centrosymmetric dimers or extended chains. For instance, in some crystal structures of pyrazole carboxamides and carbothioamides, N-H···O and N-H···S interactions form distinct ring motifs, such as R²₂(8) rings. researchgate.net

π-π Stacking: The presence of multiple aromatic rings (two phenyl groups and the pyrazole ring) in this compound creates a high potential for π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. In the crystal structures of similar pyrazolone (B3327878) derivatives, π-π interactions have been observed between the pyrazole and C-bound benzene (B151609) rings, as well as between N- and C-bound benzene rings. nih.gov These interactions are characterized by specific centroid-to-centroid distances and angles of inclination between the ring planes. nih.gov The interplay of these stacking interactions contributes significantly to the formation of layered or double-layered supramolecular structures. nih.gov

Detailed analysis of related structures reveals the geometric parameters associated with these non-covalent interactions.

Table 1: Examples of Intermolecular Interaction Geometries in Related Pyrazole Derivatives

| Interaction Type | Donor-H···Acceptor | Centroid···Centroid Distance (Å) | Angle of Inclination (°) | Compound Reference |

|---|---|---|---|---|

| C-H···π | C8-H8A···Cg1 | - | - | 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole nih.govresearchgate.net |

| π-π stacking | Pyrazole Ring···C-bound Benzene Ring | 3.6476 (12) | 6.96 (10) | 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one nih.gov |

Note: Cg1 refers to the centroid of a phenyl ring.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and prevalence of different intermolecular contacts.

The Hirshfeld surface is typically mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. mdpi.com Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. mdpi.com White regions represent contacts approximately equal to the van der Waals radii, while blue regions indicate contacts longer than this sum. mdpi.com

A complementary tool, the 2D fingerprint plot, provides a quantitative summary of the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (d_i) versus the distance to the nearest nucleus outside (d_e). The percentage contribution of different types of contacts can be calculated from these plots, offering a clear picture of the crystal packing forces. nih.gov

For pyrazole and pyrazolone derivatives, Hirshfeld surface analysis consistently reveals the dominance of H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts. nih.govfigshare.com The relative contributions of these contacts provide a quantitative measure of the roles played by van der Waals forces and hydrogen bonding in stabilizing the crystal structure. mdpi.com For this compound, the analysis would be expected to highlight significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, with additional important contacts involving the sulfur atom (S···H/H···S).

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Pyrazole Derivatives

| Contact Type | Compound (I) | Compound (II) |

|---|---|---|

| H···H | 41.5% | 36.1% |

| O···H/H···O | 22.4% | - |

| C···H/H···C | 13.1% | 31.3% |

Data adapted from a study on 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid (I) and 5-amino-3-(4-methoxyphenyl)isoxazole (II), which serve as illustrative examples of the technique. nih.gov

Conformational Dynamics and Tautomeric Equilibria Studies

The structural characteristics of this compound are also defined by its conformational flexibility and potential for tautomerism.

Conformational Dynamics: The molecule is not planar. The primary sources of conformational flexibility are the rotations around the single bonds connecting the two phenyl rings to the pyrazole core. The degree of this rotation is typically described by the dihedral angles between the planes of the pyrazole ring and the attached phenyl rings. In various crystalline forms of 1,3-diphenyl-pyrazole derivatives, these dihedral angles vary, indicating that the molecule can adopt different conformations influenced by crystal packing forces. nih.govdoaj.org For example, in 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one, the N- and C-bound benzene rings are inclined to the central pyrazole plane by 21.45 (10)° and 6.96 (10)°, respectively. nih.gov In another derivative, the dihedral angles between the pyrazole ring and the N-bound and C-bound phenyl rings are 20.93 (6)° and 41.27 (6)°, respectively. doaj.org This inherent flexibility is a key determinant of the molecule's ability to interact with biological targets.

Tautomeric Equilibria: Tautomerism is a crucial consideration for many heterocyclic systems, including pyrazoles and thioureas. nih.govresearchgate.net

Thiourea Tautomerism: The thiourea group can theoretically exist in an equilibrium between the thione form (C=S) and the thiol form (C-SH). For N-acyl/aroyl thioureas, this equilibrium is well-studied. However, for the title compound, the thione tautomer is overwhelmingly favored under normal conditions.

Pyrazole Tautomerism: Annular prototropic tautomerism is a well-known feature of N-unsubstituted pyrazoles, where the N-H proton can migrate between the two nitrogen atoms. nih.gov However, in this compound, the nitrogen at the 1-position is substituted with a phenyl group. This substitution quenches the annular tautomerism, locking the pyrazole ring in the 1,3-diphenyl configuration. In related systems like 3(5)-phenylpyrazoles, studies show that in solution, a tautomeric equilibrium exists, typically favoring the 3-phenyl tautomer. fu-berlin.de

While the title compound itself does not exhibit pyrazole tautomerism, it is important to consider this phenomenon in related structures where the N1 position is unsubstituted. The position of this equilibrium is sensitive to substituent effects, solvent, and temperature. nih.gov Similarly, the related pyrazolone scaffold can exist in several tautomeric forms (CH, NH, and OH forms), and crystallographic studies often confirm which specific tautomer is present in the solid state. nih.govnih.gov

Coordination Chemistry of 1 1,3 Diphenyl 1h Pyrazol 5 Yl Thiourea and Its Analogues

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolyl thiourea (B124793) ligands is typically achieved through direct reaction between the ligand and a metal salt in a suitable solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and bonding.

Transition metal complexes of pyrazolyl thiourea and its analogues are generally synthesized by mixing a solution of the ligand with a solution of the desired metal salt. For instance, complexes of divalent metals such as Ni(II), Cu(II), Pd(II), and Pt(II) have been successfully prepared. researchgate.netdoi.org The reaction of two equivalents of a pyrazolyl carbothioamide ligand with one equivalent of a metal salt like K₂PdCl₄, K₂PtCl₄, or Cu(OAc)₂ often yields neutral complexes with the general formula [ML₂]. nih.govnih.govechemcom.com

The synthesis is commonly carried out in solvents like ethanol (B145695) or methanol, sometimes with the addition of a base to facilitate the deprotonation of the thiourea moiety. echemcom.com The reaction conditions can vary, from stirring at room temperature to refluxing for several hours, depending on the reactivity of the metal salt and the ligand. doi.orgrdd.edu.iq The resulting solid complexes are then isolated by filtration, washed, and dried.

These complexes are characterized using a suite of analytical methods. Elemental analysis provides the empirical formula, while infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), and electronic (UV-Vis) spectroscopy are used to elucidate the coordination mode of the ligand to the metal center. nih.govresearchgate.net In many cases, single-crystal X-ray diffraction provides definitive structural information, confirming the coordination geometry around the metal ion. nih.govnih.gov

Elucidation of Coordination Modes and Ligand Behavior

Pyrazolyl thiourea ligands are flexible in their coordination behavior, capable of binding to metal centers in several ways. The specific coordination mode is influenced by factors such as the metal ion, the reaction conditions, and the presence of other substituents on the ligand. researchgate.net

In its neutral form, the thiourea moiety typically coordinates to a metal ion through the sulfur atom of the thione (C=S) group. This is a common coordination mode for heterocyclic thiones. researchgate.net Evidence for thione sulfur coordination is primarily obtained from spectroscopic data. In the infrared spectrum, the coordination of the sulfur atom to the metal center leads to a shift in the ν(C=S) stretching frequency to a lower wavenumber compared to the free ligand. researchgate.net This shift indicates a weakening of the C=S double bond due to the donation of electron density from the sulfur to the metal. Similarly, in ¹³C NMR spectra, the resonance for the C=S carbon is observed to shift upon coordination, further confirming the involvement of the sulfur atom in bonding. nih.gov

The thiourea group can undergo tautomerization to a thiol form (-SH), and upon deprotonation, it can coordinate as a thiolato anion (S⁻). This mode of coordination is frequently observed in the formation of neutral [ML₂] complexes with divalent metal ions. doi.orgnih.gov In this scenario, the ligand acts as a monobasic anion. Spectroscopic evidence, particularly the disappearance of the N-H proton signal in ¹H NMR and significant changes in the IR spectrum in the ν(N-H) and ν(C=S) regions, points towards deprotonation and subsequent coordination as a thionate. mdpi.com This coordination mode is crucial for forming stable, neutral chelate complexes. researchgate.net

Nitrogen atoms, from either the pyrazole (B372694) ring or the thiourea backbone, serve as additional coordination sites. researchgate.net The pyrazole ring itself contains two nitrogen atoms, one of which can readily coordinate to a metal ion. researchgate.net Coordination through a pyrazole nitrogen is confirmed by shifts in the proton signals of the pyrazole ring in the ¹H NMR spectrum. Furthermore, the nitrogen atom of the deprotonated thiourea moiety is often involved in chelation. mdpi.com This dual involvement of both nitrogen and sulfur atoms is fundamental to the chelating ability of these ligands.

The most significant aspect of the coordination behavior of 1-(1,3-diphenyl-1H-pyrazol-5-yl)thiourea and its analogues is their ability to act as bidentate chelating agents. nih.gov Chelation typically occurs through the thione/thiolato sulfur atom and a nitrogen atom from either the pyrazole ring or the thiourea group, forming a stable five- or six-membered metallacycle. doi.orgnih.gov

In numerous Pd(II) and Pt(II) complexes, the ligand coordinates as a monobasic bidentate N,S-donor, resulting in a square-planar geometry around the metal center with a [MN₂S₂] kernel. nih.gov The formation of these chelate rings enhances the thermodynamic stability of the complexes compared to their monodentate analogues. X-ray crystallography has confirmed this bidentate N,S-coordination in several related structures, showing the formation of highly stable "piano-stool" or square-planar geometries. nih.gov

Table 1: Spectroscopic Data for Metal Complexes of Thiourea Analogues

| Complex Type | Ligand | Metal Ion | Key IR Bands (cm⁻¹) ν(C=S) | Comments | Reference |

| [ML₂Cl₂] | 1-phenyl-3,(2-(5-phenyl amine)-1,3,4-thiadiazole -2-yl)phenyl thiourea | Mn(II), Co(II), Ni(II), Cu(II) | Free Ligand: ~1228; Complex: 1083-1122 | Shift to lower frequency indicates S-coordination. | researchgate.net |

| [M(L)₂(H₂L)] | N-phenyl-N′-(3-triazolyl)thiourea | Co(II), Ni(II), Cu(II) | Not specified | Ligand coordinates via C-S⁻ and triazole nitrogen. | doi.org |

| [ML₂] | 2,5-dihydro-5-oxo-1H-pyrazolone-1-carbothioamide | Pd(II), Pt(II) | Not specified | Ligand acts as a bidentate N,S-chelate. | nih.gov |

| [Cu(L)₂] | 1,3-disubstituted thioureas | Cu(II) | Not specified | Bidentate coordination via S and deprotonated N atoms. | mdpi.com |

Information on the Coordination Chemistry of this compound is Not Currently Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and chemical databases for information pertaining to the coordination chemistry of the compound This compound , it has been determined that there is a lack of published research on the specific topics requested.

The request specified the generation of an article focusing on the following sections:

Exploration of Functional Applications for Metal Complexes (e.g., Catalysis, Sensing, Materials Science)

Despite extensive searches for scholarly articles, crystallographic data, and application-focused studies, no specific data could be retrieved for metal complexes of this compound. The scientific literature appears to contain no detailed structural analyses, such as single-crystal X-ray diffraction studies, for coordination compounds involving this particular ligand. Consequently, data tables on bond lengths, bond angles, and coordination geometries for its metal complexes could not be compiled.

Similarly, the exploration of functional applications for metal complexes derived from this compound in the fields of catalysis, chemical sensing, or materials science did not yield any specific research findings. While the broader classes of pyrazole and thiourea derivatives are known to form complexes with diverse applications mdpi.comnih.gov, this specific compound has not been the subject of such investigations in the available literature.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict outline and content requirements of the request. The foundational research required to generate the specified content on structural analysis and functional applications for this compound is not present in the public domain.

Below is a table of related, but distinct, chemical compounds mentioned in the broader search context.

In Vitro Biological Activities and Mechanistic Investigations

Antitubercular Activity

Derivatives based on the 1,3-diaryl substituted pyrazole-thiourea structure have been synthesized and evaluated for their antimicrobial properties, including activity against Mycobacterium tuberculosis. nih.govrsc.org In these studies, various analogues were tested against the virulent H37Rv strain of M. tuberculosis. The results indicated that compounds from this series exhibited a range of moderate to good antitubercular activity, with Minimum Inhibitory Concentration (MIC) values typically falling between 1 and 32 µg/mL. nih.gov The specific activity often depends on the nature and position of substituents on the aryl rings.

Table 2: Antitubercular Activity of Pyrazole-Thiourea Derivatives against M. tuberculosis H37Rv

| Compound Series | Target Strain | Range of MIC Values (µg/mL) | Reference |

|---|---|---|---|

| 1,3-Diaryl pyrazole (B372694) based (thio)urea derivatives | M. tuberculosis H37Rv | 1 - 32 | nih.gov |

The precise mechanism of action for 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea against M. tuberculosis has not been definitively established, but investigations into related compounds suggest potential pathways. A common target for antitubercular agents is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of the mycobacterial cell wall. nih.gov Some heterocyclic compounds, such as those containing oxadiazole, have been suggested to interact with the InhA active site. mdpi.com Given the structural similarities, it is plausible that pyrazole-thiourea derivatives could also exert their effect through InhA inhibition, although direct evidence is pending.

Alternatively, other enzymatic targets could be involved. In a study of related 1,3-diaryl substituted pyrazole derivatives, a potent compound was found to effectively inhibit DNA gyrase supercoiling activity. rsc.org DNA gyrase is another validated target for antimicrobial agents. Molecular modeling studies supported this finding, suggesting that the compound binds with good affinity to the active site of DNA gyrase. rsc.org This indicates that the antitubercular activity of this class of compounds may not be limited to a single mechanism and could involve interference with bacterial DNA replication.

Antioxidant Properties

The antioxidant potential of the this compound scaffold can be inferred from studies on its core components and related structures using standard free-radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Studies on various pyrazole derivatives have demonstrated notable antioxidant activities in DPPH and ABTS assays. lew.ro For instance, certain 1,5-diarylpyrazoles showed good DPPH radical scavenging activity. nih.gov Similarly, thiourea (B124793) derivatives have been shown to possess significant antioxidant potential. hueuni.edu.vn A study on 1,3-diphenyl-2-thiourea (DPTU), a close structural relative of the title compound, revealed its ability to quench both DPPH and ABTS radicals. hueuni.edu.vn The IC50 values, which represent the concentration required to scavenge 50% of the radicals, provide a quantitative measure of this activity.

Table 3: Antioxidant Activity of Structurally Related Compounds

| Compound | Assay | Reported IC50 | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM | hueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 mM | hueuni.edu.vn |

| Thienyl-pyrazole derivative (5g) | DPPH | 0.245 µM | nih.gov |

| Thienyl-pyrazole derivative (5h) | DPPH | 0.284 µM | nih.gov |

The antioxidant capacity of pyrazole and thiourea derivatives is closely linked to their molecular structure. For thiourea-based compounds, the mechanism often involves the donation of a hydrogen atom from the N-H bonds to neutralize free radicals. hueuni.edu.vn The stability of the resulting radical and the bond dissociation energy of the N-H bond are critical factors.

In the context of pyrazole derivatives, the nature of the substituents on the aromatic rings plays a crucial role. Research has shown that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, on the phenyl rings attached to the pyrazole core tends to enhance the radical scavenging activity. nih.govnih.gov Conversely, a pyrazole derivative with two unsubstituted benzene (B151609) rings at the 1 and 3 positions exhibited the least activity in one studied series. nih.gov This suggests that while the core 1,3-diphenyl-pyrazole structure contributes to the antioxidant profile, its capacity is significantly modulated by the electronic properties of its substituents. The thiourea moiety provides the hydrogen-donating capability, while the pyrazole and phenyl rings influence the electrochemical properties and stability of the molecule.

Other Reported Biological Activities of Related Pyrazole and Thiourea Derivatives

The structural motifs of pyrazole and thiourea are prevalent in a wide array of compounds that have been investigated for diverse pharmacological and agrochemical applications. Beyond the specific activities of this compound, the broader families of pyrazole and thiourea derivatives have demonstrated significant potential in various biological arenas. This section outlines several other key activities reported for these classes of compounds, underscoring the versatility of these chemical scaffolds in the design of new bioactive agents.

Anti-inflammatory Activity

Derivatives of pyrazole are well-recognized for their anti-inflammatory properties, a fact highlighted by the commercial success of drugs like celecoxib, a selective COX-2 inhibitor featuring a pyrazole core. ijpsjournal.com Research has shown that pyrazole derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokines like IL-6, and suppression of the NF-κB signaling pathway. ijpsjournal.com

For instance, a study on newly synthesized pyrazole derivatives identified compounds N5 and N7 as promising anti-inflammatory and analgesic agents with low ulcerogenicity and nephrotoxicity. nih.gov Another series of pyrazolo[3,4-c]pyrazole (B14755706) derivatives, including carbothioamide variants (IVa2-e2), also exhibited noteworthy analgesic and anti-inflammatory activities. sciencescholar.us The anti-inflammatory potential is often evaluated using models such as carrageenan-induced rat paw edema, where pyrazole compounds have been shown to reduce edema by 65–80% at a 10 mg/kg dose. ijpsjournal.comnih.gov Some pyrazole-chalcone derivatives have been specifically investigated as selective COX-2 inhibitors. sciencescholar.us

Table 1: Examples of Anti-inflammatory Activity in Pyrazole Derivatives

| Compound | Activity | Model/Target | Notable Findings | Reference(s) |

|---|---|---|---|---|

| N7 | Anti-inflammatory | Cotton granuloma test | Relative activity of 1.13 compared to celecoxib. | nih.gov |

| N5 | Anti-inflammatory | Granuloma test | Relative activity of 1.17 compared to celecoxib; increased selectivity toward COX-2. | nih.gov |

| 3,5-diarylpyrazoles | COX-2 Inhibition | In vitro enzyme assay | Potent inhibition with an IC50 value of 0.01 μM. | ijpsjournal.com |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibition | In vitro enzyme assay | Exhibited dual inhibition with IC50 values of 0.03 μM (COX-2) and 0.12 μM (5-LOX). | ijpsjournal.com |

| Pyrazolo[3,4-c]pyrazole-2(3H)-carbothioamides | Analgesic and Anti-inflammatory | In vivo models | All synthesized compounds in the series showed activity. | sciencescholar.us |

Antiviral Activity

The pyrazole scaffold is a key component in various compounds investigated for their antiviral properties against a range of viruses. researchgate.netnih.gov These derivatives have shown potential against human immunodeficiency virus (HIV), hepatitis C virus (HCV), herpes simplex virus (HSV-1), and influenza viruses like H1N1 and H5N1. nih.gov

In one study, a series of N-acetyl and N-thiocarbamoyl derivatives of 4,5-dihydropyrazole were synthesized and tested. Among them, N-acetyl 4,5-dihydropyrazole 7 was found to be active against the vaccinia virus with a 50% effective concentration (EC50) of 7 µg/mL. researchgate.net More recently, hydroxyquinoline-pyrazole candidates were investigated as agents against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promising results in plaque reduction and viral inhibition assays. rsc.org Furthermore, certain 1,3-diphenylpyrazole derivatives have demonstrated high levels of protection (95-100%) in chicks against the Newcastle disease virus (NDV). nih.gov

Table 2: Examples of Antiviral Activity in Pyrazole and Thiourea Derivatives

| Compound/Derivative Class | Virus | Activity/Metric | Cell Line/Model | Reference(s) |

|---|---|---|---|---|

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus (Lederle strain) | EC50 = 7 µg/mL | HEL cell cultures | researchgate.net |

| 1,3-diphenylpyrazole derivatives | Newcastle disease virus (NDV) | 95-100% protection | Chick model | nih.gov |

| Hydrazone 6 | Newcastle disease virus (NDV) | 100% protection, 0% mortality | In vivo chick model | nih.gov |

| Thiazolidinedione derivative 9 | Newcastle disease virus (NDV) | 100% protection, 0% mortality | In vivo chick model | nih.gov |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition | Vero E6 cells | rsc.org |

| Pyrazole acyl thiourea derivatives | Tobacco Mosaic Virus (TMV) | Antiviral activity | In vitro assays | nih.gov |

Antidiabetic Activity

Both pyrazole and thiourea derivatives have been explored as potential hypoglycemic agents. nih.govnih.gov The synthesis of fluorinated pyrazolesulfonylurea and thiourea derivatives has yielded compounds with significant antidiabetic activity. nih.govtandfonline.com These compounds are believed to act through various mechanisms, including the activation or inhibition of enzymes involved in glucose metabolism. researchgate.net

For example, pyrazole-containing compounds can act as activators of glucokinase or as inhibitors of enzymes such as sodium-glucose co-transporter-2 (SGLT2), dipeptidyl peptidase-4 (DPP-4), and glycogen (B147801) synthase kinase-3beta (GSK-3β). researchgate.net They can also function as agonists at peroxisome proliferator-activated receptors (PPARs). researchgate.netmdpi.com The evaluation of these derivatives often involves preliminary biological screening to identify compounds with favorable drug-like profiles for further development. nih.govtandfonline.com

Table 3: Antidiabetic Mechanisms of Pyrazole Derivatives

| Target/Mechanism | Role of Pyrazole Derivative | Example Target Proteins | Reference(s) |

|---|---|---|---|

| Enzyme Activation | Activator | Glucokinase | researchgate.net |

| Enzyme Inhibition | Inhibitor | SGLT-1, SGLT-2, DPP-4, GSK-3β, 11β-HSD1 | researchgate.net |

| Receptor Agonism | Agonist | Peroxisome proliferator-activated receptor-α and γ (PPAR-α, PPAR-γ) | researchgate.net |

| Receptor Antagonism | Competitive Antagonist | Cannabinoid-1 receptor (CB1) | researchgate.net |

Herbicidal and Pesticidal Applications

The pyrazole ring is a cornerstone of many commercial agrochemicals, including herbicides, insecticides, and fungicides. clockss.org Pyrazole derivatives can act as herbicides by inhibiting key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase (PPO). clockss.org For example, a series of novel isothiocyanates containing a pyrazole moiety exhibited good herbicidal activities against weeds like Echinochloa crusgalli and Cyperus iria. mdpi.com Specifically, compound 3-1 from this series showed EC50 values ranging from 62.42 to 67.72 µg/mL against four different weed species. mdpi.com

In the realm of insecticides, the fiproles, which include the well-known product fipronil, are pyrazole derivatives that act as chloride channel blockers. clockss.org Additionally, pyrazole acyl thiourea derivatives have been synthesized and tested for their potential in agriculture, showing not only antifungal but also herbicidal and insecticidal properties. nih.gov The structural versatility of the pyrazole scaffold allows for the development of compounds with selective activity against various agricultural pests. nih.gov

Table 4: Examples of Herbicidal Activity in Pyrazole Derivatives

| Compound/Derivative Class | Target Weeds | Activity/Metric | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|---|

| Pyrazole Isothiocyanate (3-1) | Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., Trifolium repens L. | EC50 = 64.32, 65.83, 62.42, 67.72 µg/mL, respectively | Not specified | mdpi.com |

| Pyrazole Isothiocyanate (3-7) | E. crusgalli L., C. iria L., D. glomerata L., T. repens L. | EC50 = 68.27, 70.15, 66.39, 72.48 µg/mL, respectively | Not specified | mdpi.com |

| Phenylpyridine-pyrazole derivatives (6a, 6c) | Setaria viridis | 50% inhibition (post-emergence) | Not specified | nih.gov |

| Pyrazole amide derivatives (6ba, 6bj) | Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis | ~80-90% root inhibition | Transketolase (TK) Inhibition | bohrium.com |

Enzyme Inhibition (General)

Beyond specific applications like inflammation or diabetes, pyrazole and thiourea derivatives are widely studied as inhibitors of various enzymes. The core structures serve as versatile scaffolds for designing inhibitors that can target kinases, proteases, and metabolic enzymes. For instance, pyrazole derivatives coupled with a thiourea moiety have been investigated as inhibitors of cyclin-dependent kinases (CDKs). mdpi.commdpi.com

A novel series of pyrazole-based urea (B33335) and thiourea derivatives were designed as multi-targeting inhibitors against VEGFR-2, EGFR, and COX-2, demonstrating the potential of these hybrids in cancer and anti-inflammatory research. nih.gov These compounds showed excellent COX-2 selectivity and potent inhibition of pro-inflammatory cytokines. nih.gov The ability to functionalize the pyrazole and thiourea moieties allows for fine-tuning the binding affinity and selectivity towards the active site of a target enzyme.

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Both pyrazole and thiourea derivatives have emerged as promising candidates in the search for new antileishmanial agents. nih.govrsc.org A pyrazole derivative reported by Dardari et al. inhibited the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum with IC50 values of 0.48 µg/mL, 0.63 µg/mL, and 0.40 µg/mL, respectively. mdpi.com

Similarly, newly designed thiourea derivatives have demonstrated significant in vitro potency against promastigotes of L. major, L. tropica, and L. donovani, with IC50 values in the low submicromolar range. nih.govrsc.org Compounds such as 4g, 20a, and 20b from this study were also found to be good inhibitors of essential parasite enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), suggesting an antifolate mechanism of action. nih.govrsc.org

Table 5: Examples of Antileishmanial Activity in Pyrazole and Thiourea Derivatives

| Compound | Leishmania Species | Activity (IC50) | Target/Mechanism | Reference(s) |

|---|---|---|---|---|

| Pyrazole derivative 466 | L. tropica | 0.48 µg/mL | Not specified | mdpi.com |

| L. major | 0.63 µg/mL | mdpi.com | ||

| L. infantum | 0.40 µg/mL | mdpi.com | ||

| Thiourea derivative 4g | L. major, L. tropica, L. donovani | Submicromolar | DHFR and PTR1 Inhibition | nih.govrsc.org |

| Thiourea derivative 20a | L. major, L. tropica, L. donovani | Submicromolar | DHFR and PTR1 Inhibition | nih.govrsc.org |

| Thiourea derivative 20b | L. major, L. tropica, L. donovani | Submicromolar | DHFR and PTR1 Inhibition | nih.govrsc.org |

Antimalarial Activity

There is no specific information available in the reviewed scientific literature regarding the antimalarial activity of this compound. However, the pyrazole scaffold is a known pharmacophore in the development of antimalarial agents. nih.govmdpi.com Numerous derivatives incorporating the pyrazole ring have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govmalariaworld.org These studies often explore how different substituents on the pyrazole ring influence antimalarial efficacy, contributing to the understanding of structure-activity relationships (SAR) for this class of compounds. researchgate.netnih.gov The research into pyrazole derivatives highlights the potential of this heterocyclic core in the design of new antimalarial drugs. nih.gov

Urease Inhibitory Activity

Specific studies on the urease inhibitory activity of this compound could not be located in the available literature. Nevertheless, both pyrazole and thiourea moieties are recognized for their potential as urease inhibitors. acs.org Thiourea and its derivatives, in particular, have been a focus of research for their ability to inhibit the urease enzyme, which is implicated in pathologies associated with Helicobacter pylori infections. nih.govnih.govnih.gov The general structure-activity relationship of thiourea derivatives suggests that the nature and position of substituents can significantly impact their inhibitory potency. nih.gov Similarly, various heterocyclic compounds containing the pyrazole nucleus have been investigated as potential urease inhibitors. acs.org

Anthelmintic Activity

No direct research was found detailing the anthelmintic properties of this compound. The pyrazole heterocycle is a component of some compounds investigated for anthelmintic effects. nih.gov For instance, pyrazole derivatives have been screened for activity against various parasitic worms. rjptonline.org The exploration of different chemical structures containing the pyrazole ring is an ongoing area of research in the quest for new anthelmintic agents. nih.gov

Structure Activity Relationship Sar and Rational Design

Systematic Investigation of Substituent Effects on Bioactivity

The biological activity of pyrazolyl thiourea (B124793) derivatives can be significantly modulated by the nature and position of substituents on the various aromatic rings. Investigations into analogous series of compounds have demonstrated that minor structural modifications can lead to substantial changes in potency and selectivity, particularly in cytotoxic and antimicrobial activities.

Substituent Effects on the N'-Phenyl Ring of the Thiourea Moiety:

Systematic studies on N-aryl-[3-(trifluoromethyl)phenyl]thioureas have provided critical insights into how substituents on the terminal phenyl ring influence cytotoxic activity. The findings indicate a strong dependence on the electronic properties and position of the substituents. Halogen atoms and other electron-withdrawing groups, in particular, have been shown to enhance cytotoxicity against various cancer cell lines. nih.govmdpi.com

One study established a clear hierarchy of cytotoxic impact based on the substitution pattern on the terminal benzene (B151609) ring. The order of increasing activity was found to be: 4-bromo- < 2-(trifluoromethyl)- < 2-methyl-5-chloro- < 4-cyano- < 2-methyl-3-chloro- < 2,3-dichloro- << 2,4-dichloro- < 4-chloro- < 3-chloro-4-fluoro- < 4-(trifluoromethyl)- < 3,4-dichloro-. nih.gov This demonstrates that di-halogenated compounds, especially those with a 3,4-dichloro pattern, and compounds with a strong electron-withdrawing group like 4-trifluoromethyl, exhibit the highest potency. mdpi.com For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea showed an exceptionally low IC50 value of 1.5 µM against metastatic colon cancer cells (SW620). nih.gov

Substituent Effects on the Diphenyl Pyrazole (B372694) Core:

The 1,3-diphenyl pyrazole core is considered a "privileged structure" in medicinal chemistry, and modifications to its phenyl rings also play a crucial role in modulating bioactivity. nih.gov In a series of 1,3-diaryl pyrazole-based urea (B33335) derivatives designed as antimicrobial agents, substitutions on these rings were key to potency. A derivative featuring a 3,4-dichlorophenyl group was identified as a lead compound with potent activity against S. aureus (MIC = 0.25 µg/mL), including multidrug-resistant strains. nih.gov This highlights that halogen substitutions are beneficial not only on the thiourea moiety but also on the core pyrazole scaffold. Further studies on other diphenyl pyrazole derivatives have shown that introducing groups like dimethoxy-phenyl can lead to promising inhibitory activity against inflammatory cytokines such as IL-6. nih.gov

The following interactive table summarizes the observed effects of various substituents on the bioactivity of analogous pyrazolyl thiourea and diaryl thiourea scaffolds.

| Core Scaffold | Substitution Position | Substituent (R) | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| N-Aryl Thiourea | Terminal Phenyl Ring | 4-CF3 | High cytotoxic activity (IC50 = 6.9 µM vs. PC3 cells) | nih.gov |

| N-Aryl Thiourea | Terminal Phenyl Ring | 3,4-di-Cl | Highest cytotoxic activity (IC50 = 1.5 µM vs. SW620 cells) | nih.govmdpi.com |

| N-Aryl Thiourea | Terminal Phenyl Ring | 4-Cl | High cytotoxic activity | nih.gov |

| N-Aryl Thiourea | Terminal Phenyl Ring | 4-CN | Moderate cytotoxic activity | nih.gov |

| N-Aryl Thiourea | Terminal Phenyl Ring | 4-Br | Low cytotoxic activity | nih.gov |

| 1,3-Diaryl Pyrazole Urea | Aryl Ring | 3,4-di-Cl | Potent activity against S. aureus (MIC = 0.25 µg/mL) | nih.gov |

| 1,3-Diaryl Pyrazole Urea | Aryl Ring | 2,4-di-F | Potent activity against M. tuberculosis (MIC = 1 µg/mL) | nih.gov |

| 1,3-Diphenyl Pyrazole Propenone | Phenyl Ring | 2,4-di-OCH3 | Promising IL-6 inhibitory activity | nih.gov |

Elucidation of Structure-Mechanism Relationships

The mechanism of action for this class of compounds is intrinsically linked to its composite structure. The thiourea linker, the pyrazole core, and the phenyl substituents all contribute to target binding and biological effect.

The thiourea moiety (-NH-C(S)-NH-) is a critical pharmacophore capable of forming strong hydrogen bonds with biological targets, which helps to stabilize ligand-receptor interactions. semanticscholar.org This functional group is a key determinant of the mechanism of action in many related compounds. For instance, highly active cytotoxic thiourea derivatives have been shown to induce apoptosis. The potent 3,4-dichlorophenyl analogue induced late apoptosis in 95–99% of colon cancer cells and 73% of leukemia cells. mdpi.com Furthermore, these compounds can act as inhibitors of interleukin-6 (IL-6) secretion in cancer cells, suggesting a mechanism tied to the modulation of inflammatory pathways. mdpi.com

The 1,3-diaryl pyrazole scaffold provides a rigid framework that correctly orients the substituent phenyl rings for optimal interaction with target proteins. In a study of 1,3-diaryl pyrazole-based antimicrobial agents, the lead compound was found to inhibit DNA gyrase, a crucial bacterial enzyme. nih.govrsc.org Molecular modeling suggested that the compound binds effectively within the active site of the enzyme, with the diaryl pyrazole core likely forming key hydrophobic and π-stacking interactions. rsc.org This inhibition of DNA gyrase supercoiling activity points to a clear bacteriostatic mechanism. nih.govrsc.org

The specific substitution patterns on the phenyl rings are crucial for this binding. Electron-withdrawing groups, such as halogens, can alter the electronic distribution of the molecule and enhance binding affinity to protein targets, potentially through halogen bonding or by modifying the hydrophobic character of the molecule. This explains the consistently high activity observed for dichloro-substituted analogues in both anticancer and antimicrobial assays. nih.govnih.gov

Principles for Rational Drug Design and Optimization of Chemical Scaffolds

Based on the available SAR and mechanistic data from analogous compounds, several principles can be formulated for the rational design and optimization of novel agents based on the 1-(1,3-diphenyl-1H-pyrazol-5-yl)thiourea scaffold.

Exploitation of Halogen Substitutions: The presence of one or more halogen atoms on the phenyl rings is a consistent feature of the most potent analogues. Specifically, introducing a 3,4-dichloro or a 2,4-difluoro pattern on any of the three phenyl rings is a primary strategy for enhancing bioactivity. mdpi.comnih.gov These groups likely improve target engagement and may enhance pharmacokinetic properties like membrane permeability.

Introduction of Strong Electron-Withdrawing Groups: Beyond halogens, other strong electron-withdrawing groups, such as trifluoromethyl (CF3) and cyano (CN), have proven effective, particularly at the para-position of the terminal phenyl ring of the thiourea moiety. nih.gov Future designs should explore these groups to maximize potency, especially for anticancer applications.

Scaffold Rigidity and Vectorial Orientation: The 1,3-diphenyl pyrazole core serves as a rigid scaffold. Maintaining this rigidity is important, while the focus of modification should be on the terminal phenyl groups. The orientation of these groups is critical for fitting into the binding pockets of target enzymes like DNA gyrase.

Modulation of the Thiourea Linker: While the thiourea group is essential for activity, particularly for its hydrogen-bonding capacity, replacing it with a urea analogue (-NH-C(O)-NH-) can also yield highly potent compounds, as seen in the antimicrobial diaryl pyrazole series. nih.govrsc.org This suggests that the key feature is the hydrogen bond donor-acceptor capability of the linker. Comparing urea and thiourea derivatives directly could lead to optimization of potency and selectivity for different targets.

Target-Specific Optimization: For developing selective agents, optimization should be guided by the target. For antimicrobial agents targeting DNA gyrase, designs should focus on substitutions that enhance binding within its ATP-binding site. For anticancer agents that induce apoptosis, modifications should aim to enhance interactions with pro-apoptotic pathway proteins or cytokine receptors.

By applying these principles, the this compound scaffold can be systematically optimized to develop new therapeutic agents with improved potency, selectivity, and pharmacological profiles.

Polymerization, Materials Science, and Advanced Applications

Synthesis of Pyrazole-Containing Monomers and Polymers

The synthesis of polymers incorporating the 1,3-diphenyl-1H-pyrazole structure first requires the preparation of a suitable monomer. While 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea itself could potentially serve as a monomer through reactions involving the thiourea (B124793) group, a more common strategy involves derivatizing the pyrazole (B372694) core with a polymerizable functional group.

A prominent example is the synthesis of the methacrylate (B99206) monomer, 1,3-diphenyl-1H-pyrazol-5-yl methacrylate (DPMA). This monomer is synthesized through the reaction of 1,3-diphenyl-5-pyrazolone with methacryloyl chloride in the presence of triethylamine. nih.govresearchgate.net The resulting DPMA monomer contains a vinyl group that can readily undergo polymerization.

Once the monomer is synthesized, polymerization can be achieved through various methods. The homopolymer of DPMA, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) or poly(DPMA), has been successfully synthesized via a free radical polymerization method. nih.govresearchgate.net This process is typically carried out at elevated temperatures (e.g., 60 °C) using an initiator like benzoyl peroxide. nih.govresearchgate.net Similarly, pyrazole-containing polymeric structures can be synthesized through condensation polymerization, reacting a pyrazole diamine with a diacyl chloride to form polyamide chains. ias.ac.in

Polymerization Kinetics and Mechanism Studies (e.g., Homopolymerization, Copolymerization)

Understanding the kinetics and mechanism of polymerization is crucial for controlling the properties of the final material. For pyrazole-containing monomers, these studies often focus on free-radical polymerization.

Homopolymerization: The homopolymerization of 1,3-diphenyl-1H-pyrazol-5-yl methacrylate (DPMA) is initiated by the thermal decomposition of an initiator like benzoyl peroxide, which generates free radicals that attack the double bond of the methacrylate group, initiating chain growth. nih.gov In some cases, other pyrazole-based methacrylate monomers have been shown to resist homopolymerization under certain thermal conditions, indicating that the specific substituents on the pyrazole ring can significantly influence reactivity. tandfonline.com

Copolymerization: Pyrazole-based monomers can also be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The copolymerization of DPMA with styrene (B11656) (St) has been demonstrated, yielding poly(DPMA-co-St). dntb.gov.ua The study of such copolymerizations is essential for determining monomer reactivity ratios, which describe how each monomer unit is distributed along the macromolecular chain. For instance, the radical copolymerization kinetics of certain pyrazole-based methacrylates with styrene have been investigated using the dilatometric method, which tracks the volume change of the reaction mixture over time to determine the rate of polymerization. tandfonline.com

Thermal Stability and Degradation Kinetics of Polymeric Materials

A key advantage of incorporating pyrazole rings into polymer backbones is the potential for enhanced thermal stability. ias.ac.inresearchgate.net The thermal properties of polymers derived from the 1,3-diphenyl-1H-pyrazole core have been investigated using thermogravimetric analysis (TGA).

For poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), or poly(DPMA), the initial decomposition temperature varies from 216.3 °C to 243.5 °C, depending on the heating rate used during TGA. nih.govresearchgate.net The thermal stability is enhanced in its copolymer with styrene, poly(DPMA-co-St), which shows an initial decomposition temperature range of 252.02 °C to 274.89 °C. dntb.gov.ua Blending poly(DPMA) with poly(methyl methacrylate) (PMMA) also results in a material that is thermally stable up to 275.4 °C. researchgate.netdergipark.org.tr

The kinetics of thermal degradation provide insight into the decomposition mechanism. For poly(DPMA), various kinetic models have been applied to TGA data to calculate the activation energy (Ea) of degradation. nih.gov The results from several methods are summarized below.

| Polymer | Kinetic Method | Activation Energy (Ea) (kJ/mol) | Finding |

|---|---|---|---|

| Poly(DPMA) | Flynn-Wall-Ozawa | 79.45 | Calculated over a conversion range of 7-19%. nih.gov |

| Poly(DPMA) | Kissinger | 81.56 | Calculated over a conversion range of 7-19%. nih.gov |

| Poly(DPMA) | Coats-Redfern | 90.93 | Determined at an optimal heating rate of 15 °C/min; suggests a one-dimensional diffusion (D1) deceleration mechanism. nih.gov |

| Poly(DPMA-co-St) | Flynn-Wall-Ozawa | 140.99 | Calculated over a conversion range of 9-21%. dntb.gov.ua |

| Poly(DPMA-co-St) | Kissinger | 149.37 | Calculated over a conversion range of 9-21%. dntb.gov.ua |

The data indicate that copolymerization with styrene significantly increases the activation energy required for thermal degradation. The degradation mechanism for poly(DPMA) is suggested to be a one-dimensional diffusion type deceleration process (D1). nih.gov

Optical and Photophysical Properties of Pyrazole-Based Materials

The conjugated π-electron system of the pyrazole ring makes polymers containing this moiety promising for optical applications. ias.ac.in Studies on thin films of pyrazole-based polymers reveal their key optical parameters. A thin film prepared from a blend of poly(DPMA) and poly(methyl methacrylate) (PMMA) was found to be highly transparent. researchgate.netdergipark.org.trresearchgate.net

Key optical properties for this blend are detailed below:

| Optical Parameter | Value | Conditions/Notes |

|---|---|---|

| Transmittance | 97.55% | Measured at a wavelength of 700 nm. dergipark.org.trresearchgate.net |

| Refractive Index (n) | 1.37 | Measured at a wavelength of 700 nm. dergipark.org.trresearchgate.net |

| Optical Band Gap (Eg) | 3.737 eV | Indicates the energy required to excite an electron; the type of electronic transition was determined to be an indirect allowed transition. dergipark.org.trresearchgate.net |

| Urbach Energy (Eu) | 0.831 eV | Relates to the degree of disorder within the material's structure. dergipark.org.trresearchgate.net |

The high transparency and calculated optical band gap suggest potential applications in optical coatings and electronic devices. The photophysical properties of pyrazole derivatives can be tuned through chemical modification, making them versatile components for advanced materials. mdpi.com

Potential in Fluorescent Materials and Dyes

While the pyrazole ring itself is not fluorescent, its derivatives are well-known for their fluorescent properties and have found applications as dyes and probes. nih.govnih.govglobalresearchonline.net The incorporation of pyrazole moieties into larger molecules or polymer chains can yield materials with significant fluorescence, high quantum yields, and good photostability. nih.gov

The synthetic versatility of the pyrazole core allows for the creation of a wide range of fluorescent compounds. nih.gov For example, pyrazole oxadiazole derivatives have been synthesized that exhibit strong fluorescence with emission wavelengths (λem) in the blue region of the spectrum (410 nm to 450 nm) and quantum yields as high as 0.69. researchgate.net Pyrazoline derivatives, which are structurally related, are also noted for their excellent electro-optical properties and are used in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

In the context of polymers, pyrazole-containing polyamides have been shown to be photoluminescent. ias.ac.in An oligomeric version of such a material displayed an emission maximum at 357 nm with a fluorescence quantum yield of 64%. ias.ac.in This demonstrates the potential for developing highly emissive polymers based on the 1,3-diphenyl-1H-pyrazole framework for use in sensors, lighting, and display technologies.

Applications in Agrochemicals

The pyrazole ring is a well-established scaffold in the agrochemical industry, present in numerous commercial herbicides, insecticides, and fungicides. nih.govmdpi.com The thiourea functional group is also a known pharmacophore in agriculture, imparting a range of biological activities. acs.org

The combination of a pyrazole ring and a thiourea moiety, as found in this compound, represents a strategic approach to designing new agrochemicals. nih.gov Research into pyrazole acyl thiourea derivatives has demonstrated their potential as antifungal agents. In preliminary bioassays, these compounds have shown inhibitory activity against several plant pathogens. nih.gov

| Fungus | Compound | Inhibition (%) |

|---|---|---|

| Gibberella zeae (G. zeae) | Compound 6h | 48.6% |

| Fusarium oxysporum (F. oxysporum) | Compound 6h | 57.9% |

| Cytospora mandshurica (C. mandshurica) | Compound 6h | 57.9% |

These findings underscore the potential of pyrazole-thiourea structures as lead compounds for developing new, effective agents for crop protection. acs.orgnih.gov

Conclusion and Outlook

Synthesis of 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea and its Derivatives: Summary of Key Findings

The synthesis of this compound and its analogs is typically achieved through multi-step processes that build upon established methods for constructing the pyrazole (B372694) core and subsequently introducing the thiourea (B124793) moiety. Research has demonstrated robust and versatile strategies for creating a library of these compounds for further investigation.

A primary synthetic route involves the initial formation of a 5-amino-1,3-diphenyl-1H-pyrazole intermediate. This key precursor is often synthesized via a one-pot, three-component reaction involving a benzaldehyde (B42025) derivative, malononitrile, and phenylhydrazine (B124118). researchgate.netresearchgate.net Once the aminopyrazole is secured, the thiourea functional group is introduced. This is commonly accomplished by reacting the aminopyrazole with an appropriate isothiocyanate or by treating it with thiophosgene (B130339) followed by an amine.

Another prevalent strategy involves the reaction of a pyrazole-containing intermediate with thiosemicarbazide (B42300). For instance, the reaction of 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol with thiosemicarbazide in an acidic medium yields a hydrazinecarbothioamide intermediate, which can then be used to synthesize a variety of more complex heterocyclic systems. nih.gov Similarly, derivatives can be obtained through the condensation of 1-(2-hydroxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one with thiourea in an alcoholic potassium hydroxide (B78521) solution to yield thionopyrimidines. researchgate.net

The key findings in the synthesis of these derivatives are summarized in the table below, highlighting the versatility of the pyrazole scaffold in generating diverse molecular architectures.

| Starting Material(s) | Key Reagent(s) | Derivative Type | Reference(s) |

| Benzaldehyde, Malononitrile, Phenylhydrazine | Ammonium thiocyanate (B1210189) | 1-(4-cyano-1,3-diphenyl-1H-pyrazol-5-yl)thiourea | researchgate.net |

| 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol | Thiosemicarbazide | 2-(1-(5-hydroxy-1,3-diphenyl-1H-pyrazole-4-yl)ethylidene)hydrazinecarbothioamide | nih.gov |

| 4-(3-substituted phenyl-1H-pyrazol-1-yl)anilines | Various isothiocyanates | 1,3-diaryl substituted pyrazole-based thiourea derivatives | nih.gov |

| 1-(2-hydroxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one | Thiourea, Alcoholic KOH | 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)-2-thionopyrimidines | researchgate.net |

| 3-(trifluoromethyl)aniline | Various isothiocyanates | 1,3-disubstituted thiourea derivatives | mdpi.com |

These synthetic strategies are significant as they allow for systematic modifications of the peripheral substituents on the phenyl rings and the thiourea nitrogen, enabling detailed structure-activity relationship (SAR) studies.

Perspectives on Unexplored Research Directions and Future Challenges

While significant progress has been made, particularly in evaluating the anticancer and antimicrobial potential of pyrazole-thiourea derivatives, numerous research avenues remain unexplored. nih.govrsc.org Future work should be directed towards broadening the scope of biological investigation and overcoming existing challenges.

Unexplored Research Directions:

Broader Biological Screening: The vast majority of research has focused on antimicrobial and anticancer activities. nih.govnih.gov Pyrazole-containing compounds, however, are known to possess a wide spectrum of biological effects, including anti-inflammatory, antiviral, anticonvulsant, and neuroprotective properties. mdpi.comnih.gov Systematic screening of this compound derivatives against a wider array of biological targets, such as viral enzymes, inflammatory mediators (like COX-1/COX-2), and central nervous system receptors, could uncover novel therapeutic applications. nih.gov

Mechanistic Studies: Detailed mechanistic studies are often necessary to understand the precise mode of action. While some studies have identified targets like DNA gyrase or EGFR, the complete downstream signaling pathways affected by these compounds are not fully elucidated. nih.govrsc.org Advanced techniques in proteomics and metabolomics could be employed to map the molecular interactions and cellular responses upon treatment.

Development of 'Green' Synthesis: Future synthetic efforts could focus on developing more environmentally friendly and efficient protocols. This includes exploring catalyst-free, one-pot multicomponent reactions in aqueous media, which can reduce solvent waste and energy consumption while improving atom economy. researchgate.net

Future Challenges:

Improving Selectivity: A primary challenge in drug development is achieving high selectivity for the target (e.g., cancer cells or microbial enzymes) over host cells to minimize toxicity. Future derivatization efforts must focus on structural modifications that enhance this selectivity.

Overcoming Drug Resistance: A major impetus for developing new antimicrobial and anticancer agents is the rise of multi-drug resistance. nih.govrsc.org While pyrazole-thiourea compounds have shown efficacy against resistant strains, it is crucial to investigate their potential for inducing resistance themselves and to design next-generation compounds that can circumvent these mechanisms.

Probing Photophysical Properties: The photophysical properties of this class of compounds remain largely uninvestigated. The conjugated system spanning the pyrazole and phenyl rings suggests potential for fluorescence or other light-emitting properties, which could be harnessed for developing chemical sensors or bio-imaging agents.

Transformative Potential in Chemical Biology and Materials Innovation

The unique structural framework of this compound and its derivatives endows them with significant transformative potential in both chemical biology and materials science.

In Chemical Biology: The potent and specific biological activities of these compounds make them excellent candidates for chemical probes to investigate complex cellular processes. Derivatives have demonstrated potent inhibition of crucial enzymes like EGFR and DNA gyrase, as well as the ability to induce apoptosis and disrupt the mitochondrial membrane potential in cancer cells. nih.govrsc.orgnih.gov As such, they can be used as tools to dissect the roles of these enzymes and pathways in health and disease. Their effectiveness against multidrug-resistant microbes, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA), positions them as valuable leads in the urgent search for new antibiotics. nih.govrsc.org The development of fluorescently tagged or biotinylated versions of these molecules could facilitate target identification and visualization of their subcellular localization.

In Materials Innovation: The potential of pyrazole-thiourea compounds in materials science is a nascent but highly promising field. The thiourea moiety and the nitrogen atoms of the pyrazole ring are excellent ligands for coordinating with metal ions. This opens up possibilities for designing novel:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability to act as a linker could be exploited to construct porous materials with applications in gas storage, catalysis, and chemical separation.

Sensors: The interaction with specific metal ions could lead to a detectable change in optical or electrochemical properties, forming the basis for selective chemical sensors.

Organic Electronics: The extended π-conjugated system incorporating aromatic rings is a common feature in organic semiconductors. While not yet explored, investigation into the electronic and photophysical properties of these compounds could reveal their potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

By bridging the gap between medicinal chemistry and materials science, this compound and its derivatives represent a versatile scaffold poised for significant future discoveries.

常见问题

Q. What advanced separation techniques improve purification of this thiourea derivative from complex mixtures?

- Methodological Answer : Employ countercurrent chromatography (CCC) with a heptane/ethyl acetate/methanol/water solvent system (4:5:4:5 v/v) for high-resolution separation. Validate with LC-TOF-MS to detect trace impurities (<0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息